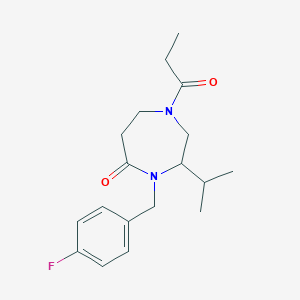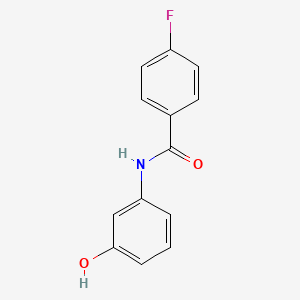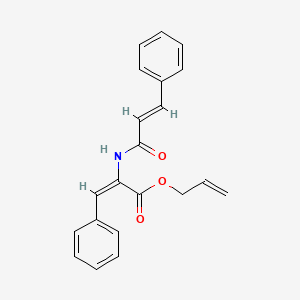
4-(4-fluorobenzyl)-3-isopropyl-1-propionyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-3-isopropyl-1-propionyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as FP-1 and is used in scientific research for its pharmacological properties. This compound has gained significant interest in the scientific community due to its potential therapeutic applications and unique properties.
作用機序
FP-1 acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor and enhances the chloride ion influx, leading to hyperpolarization of the neuron and decreased excitability. This results in the anxiolytic, sedative, and anticonvulsant effects of FP-1.
Biochemical and Physiological Effects:
FP-1 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models. It also has anticonvulsant properties and has been shown to reduce seizure activity in preclinical studies. FP-1 has been studied for its effects on learning and memory, and it has been shown to impair cognitive function in animal models.
実験室実験の利点と制限
FP-1 has several advantages for use in laboratory experiments. It has a well-defined chemical structure and is relatively easy to synthesize. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, FP-1 has some limitations for use in laboratory experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. It also has potential side effects such as cognitive impairment and sedation, which can confound experimental results.
将来の方向性
There are several future directions for the study of FP-1. One potential direction is to investigate its potential therapeutic applications in treating drug addiction and withdrawal symptoms. Another direction is to study its effects on cognitive function and memory in more detail. Additionally, further research is needed to understand the long-term effects of FP-1 and its potential side effects. Finally, the development of more stable analogs of FP-1 could lead to the development of new therapeutic agents with improved pharmacological properties.
合成法
The synthesis of FP-1 involves the reaction of 4-fluorobenzyl chloride with 3-isopropyl-1-propionyl-1,4-diazepan-5-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure FP-1.
科学的研究の応用
FP-1 has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in preclinical studies. FP-1 has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-propanoyl-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-4-17(22)20-10-9-18(23)21(16(12-20)13(2)3)11-14-5-7-15(19)8-6-14/h5-8,13,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMSJQFYHUHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5360293.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-{[(4-fluoro-1-naphthyl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)
![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)